Norhydromorphone
CAS No.: 14696-23-2
Cat. No.: VC21255817
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14696-23-2 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
| Standard InChI | InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 |
| Standard InChI Key | SWIRXSKBBSJXGY-UIHHKEIPSA-N |
| Isomeric SMILES | C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4 |
| SMILES | C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
| Canonical SMILES | C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
Introduction
Chemical Structure and Properties
Norhydromorphone is characterized by the molecular formula C16H17NO3 and has a molecular weight of 271.31 g/mol . Its structure contains the fundamental morphinane skeleton with specific functional groups that distinguish it from other related compounds.
Structural Characteristics
The formal IUPAC name for norhydromorphone is (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one . This complex nomenclature reflects its polycyclic structure containing multiple ring systems. The compound can also be identified by its InChI string: InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 .
Structural analysis reveals that norhydromorphone possesses a primary piperidine nitrogen rather than the tertiary nitrogen found in hydromorphone . This critical difference increases the polarity of norhydromorphone compared to its parent compound, which has significant implications for its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier .
Physical Properties
As a morphinane alkaloid, norhydromorphone exhibits characteristic physical properties including:
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Increased hydrophilicity compared to hydromorphone due to the primary amine group
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Structural configuration with specific stereochemistry at positions 9-, 10+, 15-, and 16-
Discovery and Synthesis
Initial Identification
The initial discovery of norhydromorphone occurred during metabolic profiling of urine samples from cancer patients receiving chronic hydromorphone therapy . Researchers identified this compound as a previously unreported metabolite, indicating the N-demethylation pathway in hydromorphone metabolism .
Synthetic Approach
Following the initial identification, researchers synthesized an authentic standard of norhydromorphone to confirm the structure of the isolated metabolite . The identity of norhydromorphone in the urine samples was subsequently validated by comparing liquid chromatography retention times and mass spectrometric ion fragmentation patterns between the isolated metabolite and the synthetic standard . This comparison was conducted using liquid chromatographic-mass spectrometric-mass spectrometric (LC-MS-MS) analytical techniques .
Metabolism and Pharmacokinetics
Metabolic Pathway
Norhydromorphone is formed through the N-demethylation of hydromorphone, representing one of several metabolic pathways for this opioid analgesic . This metabolic transformation follows a pattern similar to other morphine derivatives, where N-demethylation is a common biotransformation process.
Analysis of urine samples from patients receiving hydromorphone therapy has revealed that norhydromorphone exists as a minor metabolite compared to other biotransformation products . The primary metabolic pathways of hydromorphone include glucuronidation and sulfation, producing hydromorphone-3-glucuronide and hydromorphone-3-sulfate as major metabolites .
Pharmacokinetic Considerations
The structural modification in norhydromorphone—specifically the primary piperidine nitrogen—significantly increases its polarity compared to hydromorphone . This enhanced polarity potentially limits its ability to cross the blood-brain barrier, which is crucial for centrally-acting analgesics . This characteristic may explain the limited antinociceptive activity observed in experimental models .
Pharmacological Activity
Antinociceptive Properties
The pharmacological activity of norhydromorphone has been evaluated using the rat formalin test, a standard model for assessing antinociceptive efficacy . When administered intraperitoneally, norhydromorphone demonstrated only limited antinociceptive effects, with no significant increase in activity observed across the three tested doses .
Several factors may contribute to this limited antinociceptive profile:
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The increased polarity of norhydromorphone may restrict its penetration across the blood-brain barrier
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Norhydromorphone may possess lower intrinsic activity at opioid receptors compared to hydromorphone, though this requires further investigation
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The structural modification at the nitrogen position may alter its binding affinity for opioid receptors
Comparative Efficacy
Research has established a comparative efficacy profile between norhydromorphone and related compounds. The following table summarizes the relative antinociceptive potencies based on the rat formalin test:
| Compound | Relative Antinociceptive Potency |
|---|---|
| Hydromorphone | 5 times more potent than morphine |
| Morphine | Reference standard (1.0) |
| Dihydromorphine | Equipotent to morphine |
| Dihydroisomorphine | 36% as potent as morphine |
| Norhydromorphone | Limited activity (significantly less potent) |
| Hydromorphone-3-glucuronide | No antinociceptive effect at tested doses |
| Dihydromorphine-3-glucuronide | No antinociceptive effect at tested doses |
| Dihydroisomorphine-3-glucuronide | No antinociceptive effect at tested doses |
These findings highlight the importance of specific structural features for antinociceptive activity in morphinane alkaloids . Notably, the results underscore the significance of a free C3-OH group for analgesic efficacy, as all tested glucuronide conjugates demonstrated no antinociceptive effects .
Structural Relationships with Other Opioids
Structure-Activity Relationships
The comparative analysis of norhydromorphone with related compounds reveals important structure-activity relationships within the morphinane alkaloid class:
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The tertiary nitrogen in hydromorphone appears crucial for optimal antinociceptive activity, as evidenced by the reduced potency of norhydromorphone with its primary nitrogen
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The presence of a free hydroxyl group at the C3 position is essential for analgesic activity, as demonstrated by the lack of activity in glucuronide conjugates
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The hydrogenation of specific double bonds, as in dihydromorphine and dihydroisomorphine, results in compounds with differing potency profiles compared to morphine
Clinical Implications
Relevance to Hydromorphone Therapy
Hydromorphone is widely utilized in clinical settings for the management of moderate to severe pain, particularly in opioid-tolerant patients . The identification of norhydromorphone as a metabolite contributes to a more comprehensive understanding of hydromorphone's metabolic profile and potentially its clinical effects .
| Outcome | Hydromorphone | Morphine | p value |
|---|---|---|---|
| 30-day readmission rate (Surgical) | 4.88% | 3.51% | <0.01 |
| 30-day readmission rate (Medical) | 10.15% | 6.54% | <0.01 |
| Length of stay (Surgical) | 6.21 days | 6.83 days | <0.01 |
| Length of stay (Medical) | 5.68 days | 6.56 days | <0.01 |
| Rescue drug use (Surgical) | 2.19% | 1.56% | <0.01 |
| Rescue drug use (Medical) | 1.11% | 0.86% | <0.01 |
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